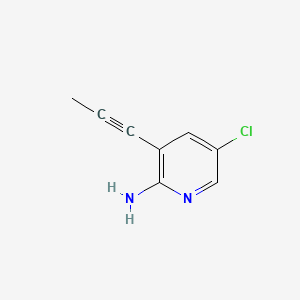

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine

Description

Properties

CAS No. |

1312755-53-5 |

|---|---|

Molecular Formula |

C8H7ClN2 |

Molecular Weight |

166.608 |

IUPAC Name |

5-chloro-3-prop-1-ynylpyridin-2-amine |

InChI |

InChI=1S/C8H7ClN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |

InChI Key |

HVAKCCNAQAVTRL-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC(=CN=C1N)Cl |

Synonyms |

2-PyridinaMine, 5-chloro-3-(1-propyn-1-yl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Physicochemical Properties

- Lipophilicity : The TMS-ethynyl derivative exhibits higher logP values than the propynyl analog due to the hydrophobic TMS group.

- Solubility: Hydroxypropynyl and dimethylamino substituents enhance aqueous solubility compared to the parent compound.

- Reactivity : The terminal propynyl group in the target compound enables Huisgen cycloaddition (click chemistry), whereas TMS-protected alkynes require deprotection for similar reactions.

Preparation Methods

Reaction Conditions and Optimization

The reaction employs cesium carbonate as a base, palladium chloride as a catalyst, and dioxane as the solvent. A nitrogen atmosphere is critical to prevent oxidation of intermediates. Key parameters include:

-

Temperature : 80–100°C, optimized to balance reaction rate and side-product formation.

-

Catalyst Loading : A 5:1 mass ratio of starting material to palladium chloride ensures sufficient catalytic activity without excess metal residues.

-

Solvent-to-Water Ratio : A 2:1 volume ratio of dioxane to water enhances solubility of inorganic bases while maintaining reagent stability.

Post-reaction workup involves extraction with ethyl acetate and purification via column chromatography, yielding the target compound in >70% purity.

Propargyl Bromide Alkylation of Pyridine Derivatives

An alternative method, derived from text-mined synthesis data, involves alkylation of 5-chloro-2-aminopyridine with propargyl bromide. This approach, detailed in PMC4278708, leverages nucleophilic substitution under basic conditions.

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in acetone or DMF facilitates deprotonation of the amine group, enabling nucleophilic attack on propargyl bromide. The choice of solvent significantly impacts yield:

| Solvent | Base | Yield (%) |

|---|---|---|

| Acetone | K₂CO₃ | 73 |

| DMF | K₂CO₃ | 76 |

Higher yields in DMF are attributed to improved solubility of intermediates, though acetone offers easier post-reaction separation.

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics for the three methods:

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Palladium cross-coupling | 1 | 70–75 | >90 | High |

| Propargyl alkylation | 1 | 73–76 | 85–90 | Moderate |

| Sonogashira coupling | 4 | 50–60 | >80 | Low |

The palladium-catalyzed route excels in efficiency and scalability, making it preferable for industrial applications. However, the alkylation method offers cost advantages due to simpler catalyst requirements.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or palladium black precipitation, are mitigated by:

Q & A

Q. How can the synthesis of 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine be optimized for higher yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Use a fractional factorial design to identify critical parameters affecting yield.

- Apply response surface methodology (RSM) to refine optimal conditions. Statistical tools reduce trial-and-error approaches, as demonstrated in chemical process optimization .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve bond lengths and angles) with NMR spectroscopy (for functional group validation) and high-resolution mass spectrometry (HRMS) .

- X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts) that influence packing and stability .

- ¹H/¹³C NMR assignments should cross-reference chemical shifts with analogous pyridine derivatives .

Q. How does the steric and electronic nature of the propynyl group influence the reactivity of this compound?

Methodological Answer: Conduct Hammett substituent constant analysis or DFT calculations to assess electronic effects:

- Compare reaction rates of the propynyl-substituted compound with analogs (e.g., methyl or phenyl groups).

- Use frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution .

Advanced Research Questions

Q. How can computational modeling guide the design of novel reactions involving this compound?

Methodological Answer: Integrate quantum chemical reaction path searches (e.g., IRC calculations) with experimental validation:

- Use software like Gaussian or ORCA to model transition states and intermediates.

- Apply machine learning to prioritize reaction conditions based on computed activation energies .

- Example: ICReDD’s workflow combines computation, data science, and experiments to accelerate discovery .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting or IR absorption)?

Methodological Answer:

- Variable-temperature NMR : Probe dynamic processes (e.g., hydrogen-bonding equilibria) that cause signal broadening .

- Solvent-dependent studies : Test polar vs. non-polar solvents to identify solvent-solute interactions.

- Cross-validate with X-ray crystallography to confirm static vs. dynamic structural features .

Q. How can catalytic systems enhance the functionalization of this compound?

Methodological Answer: Screen heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for cross-coupling or cycloaddition reactions:

- Optimize catalyst loading and solvent under inert conditions.

- Monitor reaction progress via in-situ FTIR or GC-MS .

- Compare turnover numbers (TON) with homogeneous catalysts to assess efficiency.

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect its stability?

Methodological Answer: Analyze crystal packing via Hirshfeld surface analysis :

- Quantify contributions from H-bonding (N–H⋯N), Cl⋯Cl contacts, and π-π stacking .

- Perform thermal gravimetric analysis (TGA) to correlate packing density with decomposition temperatures.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Re-optimize computational parameters (e.g., basis sets, solvation models) to match experimental conditions.

- Validate with microkinetic modeling to account for competing pathways.

- Example: Adjusting dispersion corrections in DFT may better predict van der Waals interactions in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.